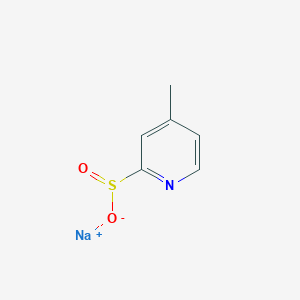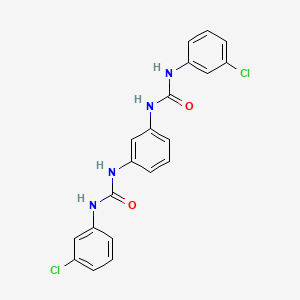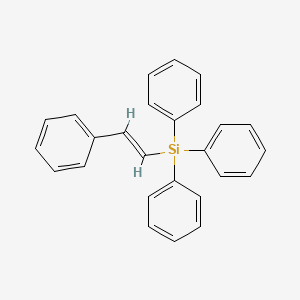
Sodium 4-methylpyridine-2-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-methylpyridine-2-sulfinate is a chemical compound with the molecular formula C6H6NNaO2S. It is known for its role in facilitating Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of various pyridine derivatives . This compound is particularly valuable in organic chemistry due to its stability and reactivity, making it a preferred choice over less stable alternatives like pyridine-2-boronates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-methylpyridine-2-sulfinate typically involves the sulfonylation of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with sulfur dioxide and sodium hydroxide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common practices to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-methylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Palladium catalysts and aryl halides are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions include various pyridine derivatives, sulfonic acids, and sulfides .
Applications De Recherche Scientifique
Sodium 4-methylpyridine-2-sulfinate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 4-methylpyridine-2-sulfinate primarily involves its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. The compound interacts with aryl halides in the presence of a palladium catalyst, leading to the formation of carbon-carbon bonds. This process is facilitated by the stability and reactivity of the sulfinate group, which enhances the efficiency of the coupling reaction .
Comparaison Avec Des Composés Similaires
- Sodium pyridine-2-sulfinate
- Sodium propane-1-sulfinate
- Benzenesulfinic acid sodium salt
- Sodium methanesulfinate
Comparison: Sodium 4-methylpyridine-2-sulfinate stands out due to its unique ability to facilitate Suzuki-Miyaura cross-coupling reactions with high efficiency and stability. Unlike pyridine-2-boronates, which are less stable and less efficient, this compound provides a more reliable and versatile option for synthesizing pyridine derivatives .
Propriétés
Formule moléculaire |
C6H6NNaO2S |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
sodium;4-methylpyridine-2-sulfinate |
InChI |
InChI=1S/C6H7NO2S.Na/c1-5-2-3-7-6(4-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
MSJCRXKGHJSCOV-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=NC=C1)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)

![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)






![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)
![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)



